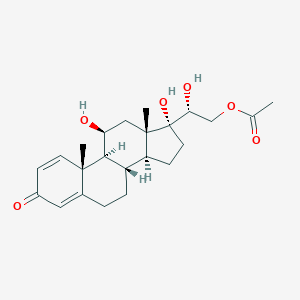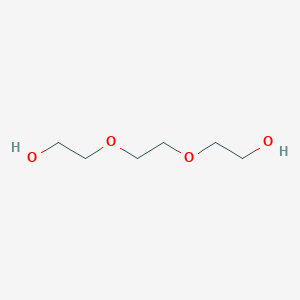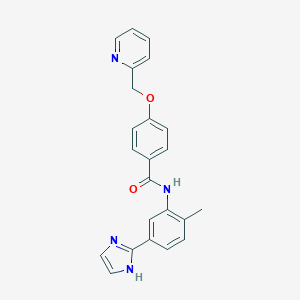
Puerol A
Vue d'ensemble
Description
Puerol A is a naturally occurring compound isolated from the plant Amorpha fruticosa. It is known for its potent inhibitory effects on tyrosinase, an enzyme involved in melanin production. The compound has a but-2-enolide structure, which is unique among tyrosinase inhibitors .
Applications De Recherche Scientifique
Puerol A has several scientific research applications, including:
Mécanisme D'action
Target of Action
Puerol A, a chemical compound found in Amorpha fruticosa, primarily targets tyrosinase , an enzyme that plays a crucial role in the production of melanin . Melanin production is a natural adaptation to the outside environment, protecting the skin from ultraviolet damage and reactive oxygen species (ROS) .
Mode of Action
This compound interacts with tyrosinase in a specific manner. It has been shown to be a reversible, competitive, simple slow-binding inhibitor of tyrosinase . This means that this compound competes with the substrate for the active site of the enzyme and can reversibly bind and unbind from the enzyme. The binding parameters are k3 = 0.0279 μM−1 min−1 and k4 = 0.003 min−1 .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the melanin synthesis pathway . Tyrosinase, the target of this compound, catalyzes the first and rate-limiting step in the synthesis of melanin . By inhibiting tyrosinase, this compound effectively blocks the production of melanin .
Pharmacokinetics
High-performance liquid chromatography (HPLC) analysis using N-acetyl-l-tyrosine as a substrate showed that it was completely inhibited at 20 μM .
Result of Action
The primary result of this compound’s action is a decrease in melanin content. It has been shown to decrease melanin content in B16 melanoma cells dose-dependently, with an IC50 of 11.4 μM . This suggests that this compound could potentially be used in the treatment of conditions related to excessive melanin production.
Analyse Biochimique
Biochemical Properties
Puerol A interacts with the enzyme tyrosinase, showing highly potent inhibition against both monophenolase (IC50 = 2.2 μM) and diphenolase (IC50 = 3.8 μM) . The nature of these interactions is competitive, with this compound acting as a reversible, simple slow-binding inhibitor .
Cellular Effects
In cellular processes, this compound has been observed to decrease melanin content in B16 melanoma cells dose-dependently, with an IC50 of 11.4 μM . This suggests that this compound influences cell function by regulating melanin production.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with tyrosinase, leading to enzyme inhibition . This results in a longer lag-phase and a reduced static-state activity of the enzyme .
Temporal Effects in Laboratory Settings
The effects of this compound over time in laboratory settings have been studied using high-performance liquid chromatography (HPLC) analysis . It was found that N-acetyl-l-tyrosine, a substrate, was completely inhibited at 20 μM .
Metabolic Pathways
This compound’s involvement in metabolic pathways is primarily related to its interaction with tyrosinase, an enzyme involved in the production of melanin .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Puerol A can be synthesized through a series of organic reactions involving the but-2-enolide structure. The specific synthetic routes and reaction conditions are not widely documented, but the compound can be isolated from the plant Amorpha fruticosa using high-performance liquid chromatography (HPLC) analysis .
Industrial Production Methods: Industrial production of this compound involves the extraction and purification from Amorpha fruticosa. The process includes solvent extraction, followed by purification using chromatographic techniques such as HPLC .
Analyse Des Réactions Chimiques
Types of Reactions: Puerol A undergoes various chemical reactions, including:
Oxidation: this compound inhibits the oxidation of N-acetyl-L-tyrosine by tyrosinase.
Substitution: Specific substitution reactions involving this compound are not widely reported.
Common Reagents and Conditions:
Oxidation: N-acetyl-L-tyrosine and tyrosinase are commonly used in the study of this compound’s inhibitory effects.
Major Products Formed:
Comparaison Avec Des Composés Similaires
Puerol B: Another compound isolated from Amorpha fruticosa with similar inhibitory effects on tyrosinase.
Pueroside A and Pueroside B: Compounds with related structures and biological activities.
Uniqueness of Puerol A: this compound is unique due to its but-2-enolide structure, which has not been previously reported as a tyrosinase inhibitor. Its potent inhibitory effects and high binding affinity to tyrosinase make it a valuable compound for research and potential therapeutic applications .
Propriétés
IUPAC Name |
3-(2,4-dihydroxyphenyl)-2-[(4-hydroxyphenyl)methyl]-2H-furan-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O5/c18-11-3-1-10(2-4-11)7-16-14(9-17(21)22-16)13-6-5-12(19)8-15(13)20/h1-6,8-9,16,18-20H,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYXZYYUMEUUTRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2C(=CC(=O)O2)C3=C(C=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![(2E)-3-propyl-2-[(2E,4E)-5-(3-propyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;iodide](/img/structure/B149346.png)


